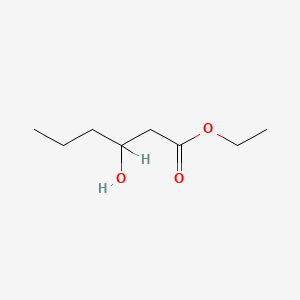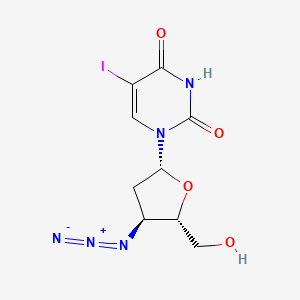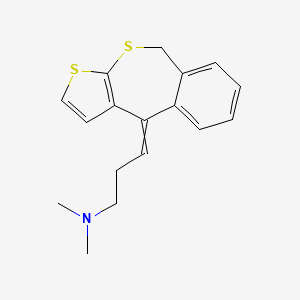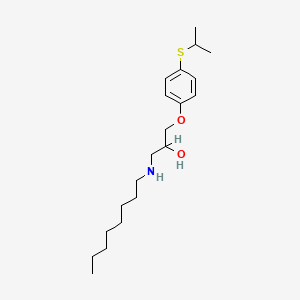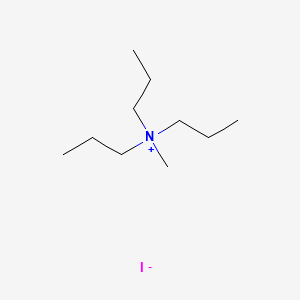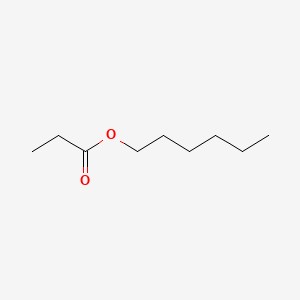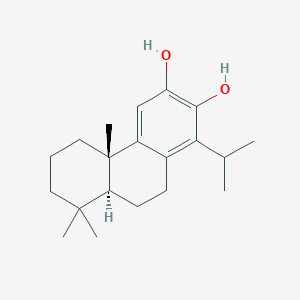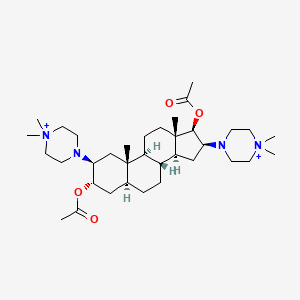
Pipecuronium
Overview
Description
Pipecuronium is a bisquaternary aminosteroid muscle relaxant that is primarily used as a non-depolarizing neuromuscular blocking agent during anesthesia and surgical procedures . It works by blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation . This compound is known for its long duration of action and minimal cardiovascular side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pipecuronium is synthesized through a multi-step process involving the reaction of piperazine derivatives with steroidal compounds. The key steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with appropriate alkylating agents to form the desired piperazine derivative.
Coupling with steroidal backbone: The piperazine derivative is then coupled with a steroidal backbone through a series of reactions, including esterification and bromination.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk synthesis of intermediates: Large quantities of piperazine derivatives and steroidal intermediates are synthesized.
Coupling and purification: The intermediates are coupled under controlled conditions, followed by purification steps such as crystallization and chromatography to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Pipecuronium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkylating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Pipecuronium has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of neuromuscular blocking agents.
Biology: Employed in research on neuromuscular transmission and muscle physiology.
Medicine: Investigated for its potential use in various surgical procedures and its effects on different muscle groups.
Industry: Utilized in the development of new muscle relaxants and anesthetic agents .
Mechanism of Action
Pipecuronium exerts its effects by inhibiting neuromuscular transmission. It competes with acetylcholine for binding to nicotinic acetylcholine receptors at the motor end plate, reducing the response of the end plate to acetylcholine. This leads to muscle relaxation and paralysis . This compound also acts as an antagonist of M2 and M3 muscarinic receptors .
Comparison with Similar Compounds
Similar Compounds
Pancuronium: Another bisquaternary aminosteroid muscle relaxant with a similar mechanism of action but shorter duration of action.
Rocuronium: An intermediate-acting steroidal neuromuscular blocking agent with a faster onset of action compared to pipecuronium.
Vecuronium: Similar to rocuronium, it is an intermediate-acting agent with a shorter duration of action than this compound.
Uniqueness of this compound
This compound is unique due to its long duration of action and minimal cardiovascular side effects. It is particularly useful in surgical procedures requiring prolonged muscle relaxation .
Properties
Key on ui mechanism of action |
Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents. |
|---|---|
CAS No. |
68399-58-6 |
Molecular Formula |
C35H62N4O4+2 |
Molecular Weight |
602.9 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C35H62N4O4/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36/h26-33H,9-23H2,1-8H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
OWWLUIWOFHMHOQ-XGHATYIMSA-N |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C |
Key on ui other cas no. |
68399-58-6 |
physical_description |
Solid |
Related CAS |
52212-02-9 (dibromide) 68399-57-5 (dibromide, dihydrate) 52212-02-9 (bromide salt/solvate) |
solubility |
9.50e-05 g/L |
Synonyms |
Arduan Bromide, Pipecurium Bromide, Pipecuronium Dibromide Pipecuronium Dibromide, Dihydrate Pipecuronium Dihydrate Pipecuronium Dibromide Pipecurium Pipecurium Bromide Pipecuronium Pipecuronium Bromide Pipecuronium Dibromide, (16 alpha)-Isomer Pipecuronium Dibromide, (17 alpha)-Isomer Pipecuronium Dibromide, (3 beta)-Isomer Pipecuronium Dibromide, Dihydrate Pipecuronium, Dibromide RGH 1106 RGH-1106 RGH1106 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


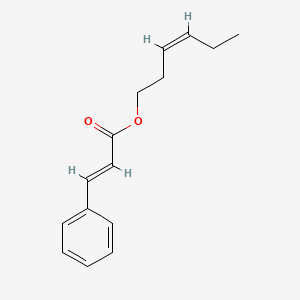
![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)

